molecular formula C10H14ClN3O2S B12207438 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12207438
M. Wt: 275.76 g/mol
InChI Key: FZFYBLVFOSSIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS: 879944-86-2, MW: 440.97 g/mol) features a pyrimidine core substituted at the 2-position with a methylsulfanyl (-SMe) group and at the 4-position with a carboxamide moiety linked to a 1-methoxypropan-2-yl chain. This structure is characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in antiviral therapies, particularly against HIV . The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, and substitutions at key positions modulate bioactivity, solubility, and metabolic stability.

Properties

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

5-chloro-N-(1-methoxypropan-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H14ClN3O2S/c1-6(5-16-2)13-9(15)8-7(11)4-12-10(14-8)17-3/h4,6H,5H2,1-3H3,(H,13,15)

InChI Key

FZFYBLVFOSSIPM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=NC(=NC=C1Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The chloro, methoxypropan-2-yl, and methylsulfanyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the methoxypropan-2-yl group can be introduced through alkylation.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. The compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects. For instance, compounds similar to this pyrimidine derivative have shown enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) when compared to standard chemotherapeutic agents like etoposide .

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The synthesized compounds have shown effective minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Therapeutic Potential

Antidiabetic and Anti-inflammatory Effects
Emerging research suggests that pyrimidines, including 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, may possess antidiabetic and anti-inflammatory properties. Compounds in this class have been evaluated for their ability to modulate glucose metabolism and reduce inflammation markers in preclinical models .

Case Studies

StudyFocusFindings
Sabita et al. (2024)Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values lower than standard drugs .
Jame et al. (2024)Antimicrobial PropertiesReported effective inhibition against E. coli and S. aureus, indicating potential for therapeutic applications in infectious diseases .
Uysal et al. (2024)Synthesis MethodologyDeveloped greener synthesis methods for pyrimidines, enhancing yield and reducing environmental impact .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize pyrimidine derivatives, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 2-Position

The 2-position substituent influences steric and electronic interactions with biological targets. A comparison of analogs reveals:

Compound 2-Position Group Biological Implications Reference
Target compound Methylsulfanyl (-SMe) Compact size reduces steric hindrance; moderate electron-donating capacity enhances binding to hydrophobic enzyme pockets .
5-Chloro-2-(isopropylsulfanyl)... Isopropylsulfanyl Bulkier group may hinder binding but improve lipophilicity; reduced antiviral activity observed in some analogs .
5-Chloro-2-(allylsulfanyl)... Allylsulfanyl Conjugated double bond introduces rigidity; potential for covalent interactions or altered metabolism .
5-Chloro-2-(ethylsulfanyl)... Ethylsulfanyl Intermediate size between methyl and isopropyl; balances steric effects and solubility .

Key Insight: The methylsulfanyl group in the target compound optimizes binding to HIV-1 reverse transcriptase by balancing steric accessibility and hydrophobic interactions, as seen in NNRTI design principles .

Carboxamide Substituent Variations

The carboxamide group at the 4-position determines solubility and target affinity:

Compound Carboxamide Substituent Molecular Weight (g/mol) Solubility & Binding Implications Reference
Target compound 1-Methoxypropan-2-yl 440.97 Ether oxygen enhances solubility; branched chain improves metabolic stability .
5-Chloro-N-cycloheptyl... Cycloheptyl 167.25 (fragment) High hydrophobicity may limit solubility; bulky group reduces enzymatic degradation .
5-Chloro-N-(4-sulfamoylphenyl)... 4-Sulfamoylphenyl ~440–460 (estimated) Sulfamoyl group introduces hydrogen bonding; phenyl ring enhances π-π stacking .
5-Chloro-N-(2-methoxyphenyl)... 2-Methoxyphenyl 835895-77-7 (CAS) Methoxy group improves solubility; planar aromatic system may restrict conformational flexibility .

Key Insight: The 1-methoxypropan-2-yl group in the target compound provides a unique balance of hydrophilicity (via the ether oxygen) and steric flexibility, which may enhance bioavailability compared to purely aromatic or aliphatic substituents .

Molecular Properties and Bioactivity

  • Metabolic Stability: The 1-methoxypropan-2-yl group likely reduces cytochrome P450-mediated oxidation compared to benzofuran or phenyl substituents (e.g., ) .
  • LogP and Solubility: The target compound’s calculated LogP (estimated ~2.5–3.0) is lower than cycloheptyl or isopropyl analogs, favoring better aqueous solubility .

Biological Activity

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is C₁₃H₁₈ClN₃O₂S. The compound features a pyrimidine core substituted with a chloro group, a methoxypropan-2-yl group, and a methylsulfanyl moiety. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

The biological activity of 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to affect tubulin polymerization, which is crucial for cell division and proliferation .
  • Antifungal Properties : The compound has been explored for its potential to control fungal pathogens resistant to conventional fungicides. Its carboxamide group is known to enhance antifungal activity by disrupting fungal cell wall synthesis .
  • Cancer Therapeutics : Analogues of this compound have demonstrated efficacy in inhibiting cancer cell proliferation by targeting microtubule dynamics . The ability to bind to the colchicine site on tubulin suggests that this compound could be developed as a chemotherapeutic agent.

Efficacy in Case Studies

Several studies have evaluated the biological efficacy of related compounds:

  • Anticancer Activity : In vitro studies have shown that pyrimidine derivatives can exhibit significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer. For instance, one study reported an IC50 value of 0.2 nM for a closely related compound, indicating strong inhibition of cancer cell growth .
  • Fungal Resistance Management : Research has indicated that carboxamide derivatives can effectively manage resistant strains of fungi in agricultural settings. This is particularly relevant for crops vulnerable to pathogenic attacks, where traditional fungicides fail .

Comparative Table of Biological Activities

Compound NameBiological ActivityTargetReference
5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamideAntifungalFungal pathogens
Related pyrimidine derivativeAnticancer (IC50 = 0.2 nM)Tubulin polymerization
Another analogueInhibitor of I(Kur) currentCardiac ion channels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.